molecular formula C13H18N2O2 B13203386 3-((Piperidin-4-ylmethyl)amino)benzoic acid

3-((Piperidin-4-ylmethyl)amino)benzoic acid

Cat. No.: B13203386
M. Wt: 234.29 g/mol
InChI Key: HZBKDHTVTZCMSK-UHFFFAOYSA-N
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Description

3-((Piperidin-4-ylmethyl)amino)benzoic acid is a chemical compound with the molecular formula C13H18N2O2 It is characterized by the presence of a piperidine ring attached to a benzoic acid moiety through a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Piperidin-4-ylmethyl)amino)benzoic acid typically involves the reaction of 4-piperidinemethanamine with 3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere. The reaction proceeds as follows:

    Nitration: 3-nitrobenzoic acid is prepared by nitration of benzoic acid.

    Amination: 4-piperidinemethanamine is reacted with 3-nitrobenzoic acid to form the nitro intermediate.

    Reduction: The nitro intermediate is reduced to the amino compound using Pd/C and hydrogen.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((Piperidin-4-ylmethyl)amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

    Oxidation: Produces oxides and hydroxylated derivatives.

    Reduction: Yields reduced amines and alcohols.

    Substitution: Forms substituted benzoic acid derivatives.

Scientific Research Applications

3-((Piperidin-4-ylmethyl)amino)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors and enzymes.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((Piperidin-4-ylmethyl)amino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring and benzoic acid moiety contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Piperidin-4-yl)methylamino)benzoic acid
  • 3-((Piperidin-4-yl)methylamino)benzoic acid
  • 4-((Piperidin-4-yl)methylamino)benzoic acid

Uniqueness

3-((Piperidin-4-ylmethyl)amino)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a piperidine ring and benzoic acid moiety allows for versatile chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-(piperidin-4-ylmethylamino)benzoic acid

InChI

InChI=1S/C13H18N2O2/c16-13(17)11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-3,8,10,14-15H,4-7,9H2,(H,16,17)

InChI Key

HZBKDHTVTZCMSK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CNC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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